molecular formula C8H6Cl2O2 B1348521 3',5'-Dichloro-2'-hydroxyacetophenone CAS No. 3321-92-4

3',5'-Dichloro-2'-hydroxyacetophenone

Cat. No. B1348521
CAS RN: 3321-92-4
M. Wt: 205.03 g/mol
InChI Key: CJFYGRLJDKWMDI-UHFFFAOYSA-N
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Patent
US04163801

Procedure details

3,5-Dichloro-2-hydroxyacetophenone (40 g) was treated in ethanol with sodium borohydride (4 g). The solid reaction product was recrystallized from benzene to give 2,4-dichloro-6-(1'-hydroxy ethyl) phenol (32 g, m.p. 70°).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[C:9]([OH:10])=[C:8]([Cl:11])[CH:7]=[C:6]([Cl:12])[CH:5]=1)=[O:3].[BH4-].[Na+]>C(O)C>[Cl:11][C:8]1[CH:7]=[C:6]([Cl:12])[CH:5]=[C:4]([CH:2]([OH:3])[CH3:1])[C:9]=1[OH:10] |f:1.2|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
CC(=O)C1=CC(=CC(=C1O)Cl)Cl
Name
Quantity
4 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid reaction product
CUSTOM
Type
CUSTOM
Details
was recrystallized from benzene

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=CC(=C1)Cl)C(C)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 32 g
YIELD: CALCULATEDPERCENTYIELD 79.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.